1-(4-Pentylphenyl)-1-propanol
Description
1-(4-Pentylphenyl)-1-propanol is a secondary alcohol featuring a pentyl substituent on the para position of the phenyl ring attached to a propanol backbone. The pentyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl or fluorine), influencing solubility, boiling point, and environmental persistence.
Properties
IUPAC Name |
1-(4-pentylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11,14-15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMOYSOLPBSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The pentyl group in 1-(4-Pentylphenyl)-1-propanol likely increases its molar mass (~220–230 g/mol estimated) and hydrophobicity compared to methyl (150.2 g/mol) or fluorine (168.21 g/mol) analogs. Fluorinated derivatives (e.g., (R)-1-(4-Fluorophenyl)-1-propanol) exhibit polar electronegative substituents, which may enhance hydrogen bonding and alter reactivity .
- Thermodynamic Behavior: Propanol analogs (e.g., 1-propanol) form chain-like molecular associations via hydrogen bonding in the liquid state . The bulky pentylphenyl group in this compound may disrupt these associations, lowering boiling points compared to simpler propanols.
Key Observations :
- Cramer Classification: 1-(4-Methylphenyl)-1-propanol’s classification as Cramer II (moderate toxicity risk) suggests that this compound, with a larger substituent, may also fall into Cramer II or higher, necessitating stricter safety protocols .
- The TTC (Threshold of Toxicological Concern) approach may apply if toxicity studies are unavailable .
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